4-(2-Benzyloxyphenyl)-3-fluorophenol
Description
4-(2-Benzyloxyphenyl)-3-fluorophenol is a fluorinated aromatic compound characterized by a benzyloxy group at the 2-position of one phenyl ring and a fluorine atom at the 3-position of a second phenolic ring.
Properties
IUPAC Name |
3-fluoro-4-(2-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-18-12-15(21)10-11-16(18)17-8-4-5-9-19(17)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOWYWYQFBXJJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684572 | |
| Record name | 2'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-72-6 | |
| Record name | 2'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxyphenyl)-3-fluorophenol typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the protection of the phenolic hydroxyl group by converting it into a benzyloxy group. This is achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Fluorination: The next step involves the introduction of the fluorine atom. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling Reaction: The final step involves coupling the benzyloxy intermediate with a fluorinated phenol derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of 4-(2-Benzyloxyphenyl)-3-fluorophenol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyloxyphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, to yield the corresponding benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Substituent Impact Analysis :
- Fluorine Position: The 3-fluorophenol moiety in the target compound contrasts with 2- or 4-fluorophenols (), which exhibit distinct metabolic behaviors. For example, 3-fluorophenol is glycosylated at lower rates (17%) by Nicotiana tabacum compared to 2-fluorophenol (60%) .
- Benzyloxy vs.
Key Observations :
- Synthetic Efficiency: A-3F achieves a higher yield (65%) compared to glycosylated fluorophenols (≤32%) or oxadiazole derivatives (12.5%), highlighting the influence of substituent complexity on reaction efficiency .
- Thermal Stability: A-3F’s higher melting point (171–173°C) compared to 3-fluorophenol (44–49°C) underscores the stabilizing effect of the diazenyl group .
Critical Insights :
- Metabolism: The target compound’s benzyloxy group may reduce glycosylation efficiency compared to simpler fluorophenols, increasing environmental persistence .
- Herbicidal Potential: Structural parallels to patented 3-(2-benzyloxyphenyl)-naphthyridine derivatives suggest shared modes of action, possibly involving enzyme inhibition or receptor binding .
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